

# Application Notes and Protocols: BI-167107 in FRET/BRET Assays

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## Compound of Interest

Compound Name: BI-167107

Cat. No.: B15619068

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## Introduction

**BI-167107** is a high-affinity, long-acting full agonist for the  $\beta$ 2-adrenergic receptor ( $\beta$ 2AR), a member of the G protein-coupled receptor (GPCR) family.<sup>[1][2][3]</sup> Its high potency and slow dissociation kinetics have made it an invaluable tool for structural biology, notably in the crystallization of the active state of the  $\beta$ 2AR.<sup>[2][3][4]</sup> Beyond structural studies, **BI-167107** serves as a powerful pharmacological tool in functional assays designed to probe the intricacies of  $\beta$ 2AR signaling. This document provides detailed application notes and protocols for utilizing **BI-167107** in Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) assays to investigate  $\beta$ 2AR activation, downstream signaling, and protein-protein interactions.

## BI-167107: A Potent $\beta$ 2AR Agonist

**BI-167107** exhibits high potency and a slow dissociation rate from the  $\beta$ 2AR.<sup>[4]</sup> While it is a potent  $\beta$ 2AR agonist, it is important to note that it is not entirely selective and also displays high activity at the  $\beta$ 1-adrenergic receptor ( $\beta$ 1AR) and some antagonist activity at the  $\alpha$ 1A-adrenergic receptor ( $\alpha$ 1A).<sup>[2][3][4]</sup> This profile should be considered when designing and interpreting experiments.

## Quantitative Data for BI-167107

Parameter	Value	Receptor/Target	Notes
Kd	84 pM	Human $\beta$ 2AR	Dissociation constant, indicating high binding affinity.[1][3]
EC50 (cAMP accumulation)	0.05 nM	Human $\beta$ 2AR	Demonstrates high potency in a functional Gs signaling assay.[3]
Dissociation half-life (t1/2)	30 hours	Human $\beta$ 2AR	Indicates very slow dissociation from the receptor.[3]
IC50	3.2 nM	Human $\beta$ 1AR	Shows significant agonist activity at the $\beta$ 1AR.[2][3][4]
IC50	32 nM	Human $\alpha$ 1A	Displays antagonist activity at the $\alpha$ 1A receptor.[2][3][4]

## FRET/BRET Assays for $\beta$ 2AR Signaling

FRET and BRET are powerful techniques for monitoring molecular interactions and conformational changes in real-time within living cells.[5][6][7][8] These assays rely on the non-radiative transfer of energy from a donor molecule (a fluorescent protein in FRET, a luciferase in BRET) to an acceptor molecule (another fluorescent protein) when they are in close proximity (<10 nm).[6][7][9][10]

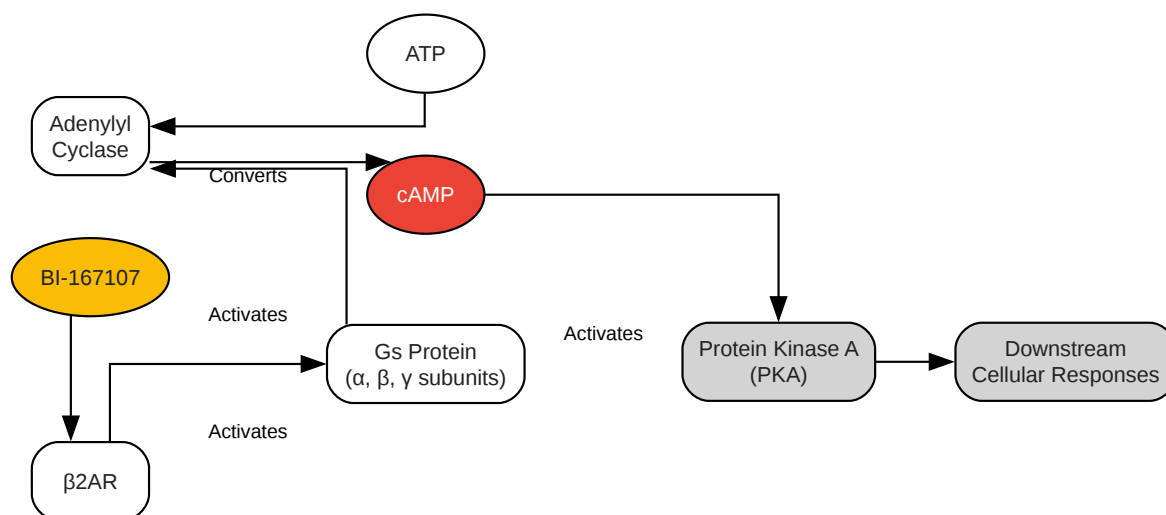
For the  $\beta$ 2AR, FRET and BRET assays can be designed to measure several key events in the signaling cascade:

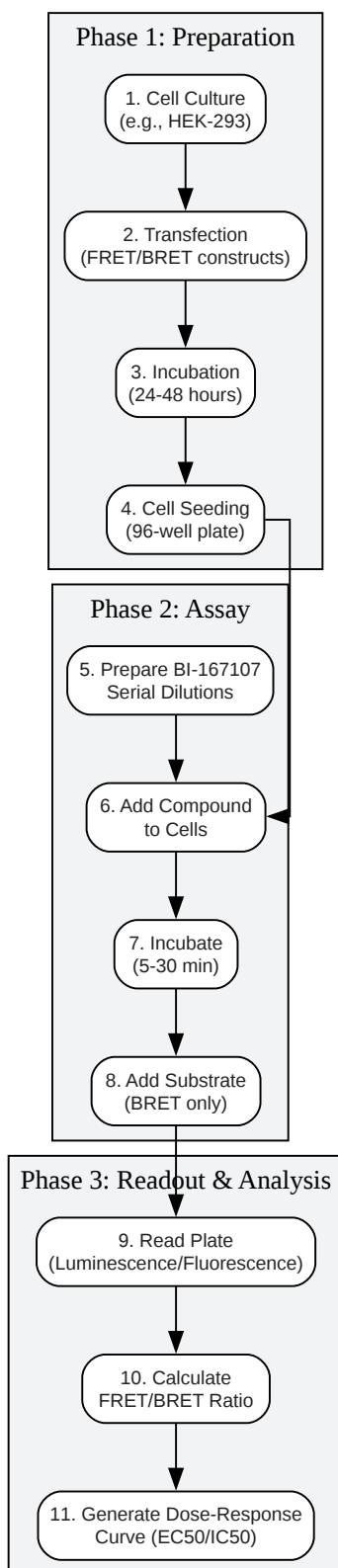
- **Receptor Conformational Changes:** Agonist binding induces conformational changes in the receptor, which can be monitored by placing FRET or BRET pairs at specific locations within the receptor structure.
- **G Protein Activation:** The interaction between the activated  $\beta$ 2AR and its cognate G protein (primarily Gs) can be measured.

- Second Messenger Production: Biosensors for downstream messengers like cAMP can be used to quantify Gs activation.
- $\beta$ -arrestin Recruitment: The interaction between the receptor and  $\beta$ -arrestin, a key protein in receptor desensitization and signaling, can be monitored.[\[11\]](#)

## Signaling Pathway and Assay Principle

The binding of an agonist like **BI-167107** to the  $\beta$ 2AR stabilizes an active conformation, leading to the activation of the heterotrimeric Gs protein. This results in the dissociation of the G $\alpha$ s subunit, which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This canonical pathway is a primary target for FRET/BRET-based assays.





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